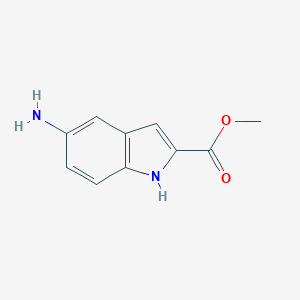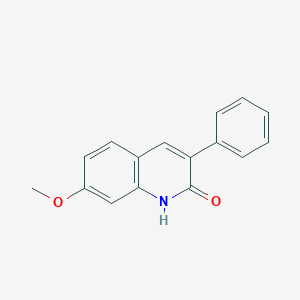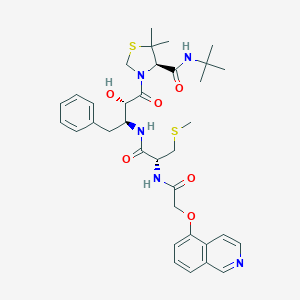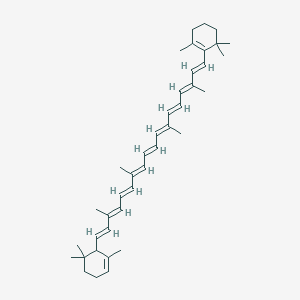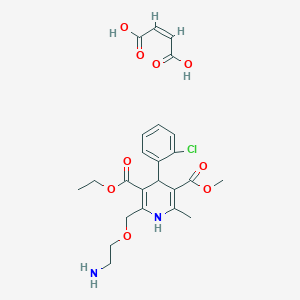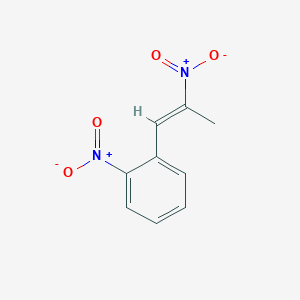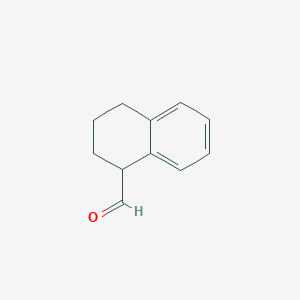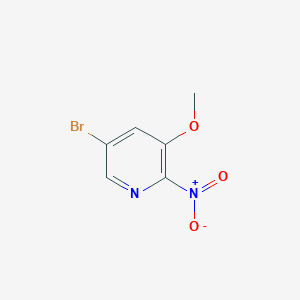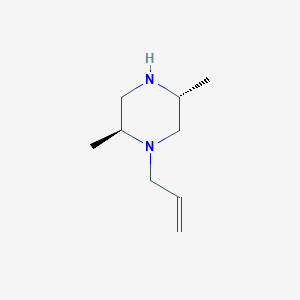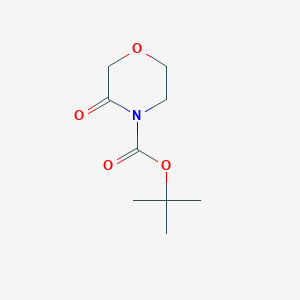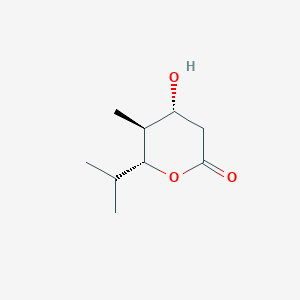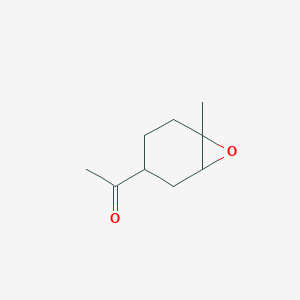
1-Methyl-4-acetyl-1,2-epoxycyclohexane
描述
1-Methyl-4-acetyl-1,2-epoxycyclohexane, also known as MACE, is a cyclohexane derivative that has been widely used in scientific research. MACE has a unique structure that makes it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
作用机制
The mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane is not fully understood. However, it is believed that 1-Methyl-4-acetyl-1,2-epoxycyclohexane acts as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to undergo ring-opening reactions, resulting in the formation of various products.
生化和生理效应
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as antibacterial and antifungal activities. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been shown to have antioxidant and anti-inflammatory activities.
实验室实验的优点和局限性
One of the advantages of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments is its unique structure, which allows for the synthesis of various compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane is also relatively easy to synthesize and has a high yield. However, one of the limitations of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane is its reactivity, which can make it difficult to handle in certain reactions. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has a relatively short half-life, which can limit its use in some experiments.
未来方向
There are several future directions for the use of 1-Methyl-4-acetyl-1,2-epoxycyclohexane in scientific research. One direction is the synthesis of new compounds using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a building block. Another direction is the development of new catalytic reactions using 1-Methyl-4-acetyl-1,2-epoxycyclohexane as a ligand. Additionally, the study of the mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane and its biological effects could lead to the development of new drugs and therapies.
Conclusion
In conclusion, 1-Methyl-4-acetyl-1,2-epoxycyclohexane is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, as well as a reagent in the synthesis of bioactive compounds. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. While there are some limitations to using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments, its unique structure and properties make it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
科学研究应用
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including cyclohexene derivatives, chiral compounds, and natural products. 1-Methyl-4-acetyl-1,2-epoxycyclohexane has also been used as a reagent in the synthesis of bioactive compounds, such as antitumor agents and antiviral agents. Additionally, 1-Methyl-4-acetyl-1,2-epoxycyclohexane has been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
属性
CAS 编号 |
148154-91-0 |
|---|---|
产品名称 |
1-Methyl-4-acetyl-1,2-epoxycyclohexane |
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC 名称 |
1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3 |
InChI 键 |
VPQYGKRHSKLXJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
规范 SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
同义词 |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI) |
产品来源 |
United States |
Synthesis routes and methods
Procedure details











体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
